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Cat. No.: B1584273 Get Quote

An In-Depth Technical Guide to the Solubility of Ethyl 4-Methyloxazole-5-Carboxylate in

Organic Solvents

Foreword: Navigating the Pre-formulation
Landscape
In the intricate journey of drug discovery and development, the physicochemical properties of

an active pharmaceutical ingredient (API) or its key intermediates are foundational pillars upon

which success is built. Among these, solubility stands out as a critical determinant of a

compound's fate, influencing everything from reaction kinetics in process chemistry to

bioavailability in preclinical studies.[1] This guide is dedicated to Ethyl 4-Methyloxazole-5-
Carboxylate, a vital heterocyclic building block frequently employed in the synthesis of

bioactive molecules and pharmaceuticals.[2][3] While this intermediate is widely utilized, its

solubility profile in common organic solvents is not extensively documented in public literature.

Therefore, this document moves beyond a simple data sheet. It is designed as a

comprehensive technical guide for researchers, chemists, and drug development

professionals. We will not only explore the theoretical underpinnings of this compound's

solubility but also provide robust, field-proven methodologies for its empirical determination.

The objective is to empower you, the scientist, with the knowledge and practical protocols

necessary to generate high-quality, reliable solubility data in your own laboratory, thereby

accelerating your research and development programs.
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Physicochemical Profile of Ethyl 4-Methyloxazole-5-
Carboxylate
Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in

different solvent environments. The structure, a substituted oxazole, features a mix of polar

(ester group, oxazole nitrogen and oxygen) and non-polar (ethyl and methyl groups)

functionalities, suggesting a nuanced solubility profile.

Property Value Source

Molecular Formula C₇H₉NO₃ [4]

Molecular Weight 155.15 g/mol [4]

CAS Number 20485-39-6 [4]

Melting Point 38 °C [5]

Boiling Point 59-62 °C @ 1.5 Torr [5]

Density 1.139 g/cm³ [5]

The molecule's ester group can act as a hydrogen bond acceptor, while the absence of acidic

protons makes it incapable of hydrogen bond donation. Its modest molecular weight and low

melting point suggest that its crystal lattice energy may not be prohibitively high, which is

generally favorable for dissolution. Based on these features, we can anticipate moderate to

good solubility in polar aprotic solvents and lower alcohols, with diminishing solubility in highly

non-polar, aliphatic solvents.

The Theoretical Framework: What Governs
Solubility?
The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed

by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol

must be negative. This is dictated by the interplay between the enthalpy of solution (ΔH_sol)

and the entropy of solution (ΔS_sol).
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At its core, this process can be visualized as a three-step energetic cycle, which provides the

causal logic behind the "like dissolves like" principle.

Solute (Crystal Lattice) Solvent (Bulk)

Solution (Solvated Solute)

Separated
Solute Molecules

  ΔH_lattice > 0
(Endothermic)  

Solvent with
'Cavities'

  ΔH_cavity > 0
(Endothermic)  

  ΔH_solvation < 0
(Exothermic)  

Click to download full resolution via product page

Caption: Thermodynamic cycle of dissolution.

Lattice Energy (ΔH_lattice): Energy required to break the intermolecular forces holding the

solute molecules together in the crystal lattice. This is always an endothermic process.

Cavitation Energy (ΔH_cavity): Energy needed to overcome the solvent-solvent interactions

to create a "hole" for the solute molecule. This is also endothermic.

Solvation Energy (ΔH_solvation): Energy released when the solute molecule is placed in the

cavity and forms new solute-solvent interactions. This is an exothermic process.

Solubility is favored when the energy released during solvation is sufficient to overcome the

energy penalties of breaking the solute and solvent interactions. For Ethyl 4-Methyloxazole-5-
Carboxylate, this means selecting solvents that can effectively interact with its ester and

oxazole moieties.

Methodologies for Accurate Solubility Determination
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In drug development, solubility can be categorized into two types: kinetic and thermodynamic.

[6] Kinetic solubility measures the concentration at which a compound, dissolved in an organic

solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[6][7]

Thermodynamic solubility, however, is the true equilibrium concentration of a compound in a

given solvent at a specific temperature and is the gold standard for pre-formulation.[7] This

guide will focus on determining thermodynamic solubility.

The Gold-Standard: Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic

solubility.[8] It involves adding an excess of the solid compound to a known volume of solvent

and agitating the mixture until equilibrium is achieved.

Protocol: Equilibrium Solubility via Shake-Flask and HPLC-UV Analysis

Preparation: Accurately weigh approximately 5-10 mg of Ethyl 4-Methyloxazole-5-
Carboxylate into a 2 mL glass vial.

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the

desired organic solvent. Rationale: An excess of solid must be visible to ensure saturation.

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-

controlled environment (typically 25 °C). Agitate for at least 24 hours. Rationale: 24 hours is

a standard starting point to ensure equilibrium is reached for most compounds. For

compounds with slow dissolution kinetics, this may need to be extended to 48 or 72 hours,

which can be verified by taking measurements at multiple time points.

Phase Separation: After equilibration, allow the vial to rest for 1-2 hours for coarse solids to

settle. Then, centrifuge the vial at >10,000 x g for 15-20 minutes to pellet all undissolved

solid. Rationale: This step is critical. Inadequate separation is a common source of error,

leading to artificially high solubility values.

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform

a precise serial dilution with a suitable mobile phase (e.g., 1:100 followed by another 1:100

for a 1:10,000 total dilution) to bring the concentration into the linear range of the analytical

method.
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Quantification: Analyze the diluted sample by a validated High-Performance Liquid

Chromatography with UV detection (HPLC-UV) method against a calibration curve prepared

from a known stock solution of the compound.

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = [Concentration

from HPLC (mg/mL)] * [Total Dilution Factor]
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Caption: Workflow for the Shake-Flask solubility method.
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High-Throughput Screening: Miniaturized Shake-Flask
in 96-Well Plates
For earlier stages of discovery where multiple solvents or conditions are being tested, the

shake-flask method can be miniaturized.[8]

Protocol: 96-Well Plate Equilibrium Solubility

Compound Plating: Dispense a known amount of the compound (e.g., 1-2 mg) into each well

of a 96-well plate. This can be done gravimetrically or by evaporating a stock solution.

Solvent Addition: Add a precise volume of each test solvent (e.g., 200 µL) to the appropriate

wells.

Sealing and Equilibration: Seal the plate with a chemically resistant, pierceable seal. Place

on a plate shaker at a controlled temperature for 24-48 hours.

Separation: Centrifuge the entire plate to pellet the undissolved solid.

Analysis: Use an automated liquid handler to transfer a small aliquot of the supernatant to a

new analysis plate, performing dilutions as necessary. Quantification is typically done via

HPLC-UV or LC-MS/MS.

Experimental Design: Key Considerations for Self-
Validating Protocols
A robust solubility assessment requires careful planning. The choices made during

experimental design are critical for generating trustworthy and reproducible data.

Solvent Panel Selection
A comprehensive solvent screen should include representatives from different classes to probe

the compound's behavior across a range of polarities and hydrogen bonding capabilities.
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Solvent Class
Example
Solvent

Dielectric
Constant (ε)

Polarity Index
Rationale for
Inclusion

Polar Protic Methanol 32.7 5.1

Probes hydrogen

bond

donation/accepta

nce. Common in

synthesis.

Ethanol 24.5 4.3

Common

processing and

formulation

solvent.

Polar Aprotic Acetonitrile 37.5 5.8

Common

reversed-phase

HPLC mobile

phase

component.

Dimethyl

Sulfoxide

(DMSO)

46.7 7.2

High solubilizing

power; universal

stock solvent.[1]

Acetone 20.7 5.1

Common

washing and

reaction solvent.

Moderate

Polarity
Ethyl Acetate 6.0 4.4

Mimics ester

functionality;

common

extraction

solvent.

Dichloromethane

(DCM)
9.1 3.1

Widely used in

organic

synthesis.

Non-Polar Toluene 2.4 2.4
Representative

aromatic solvent.
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Heptane 1.9 0.1

Representative

aliphatic solvent;

anti-solvent

potential.

Temperature Control
Solubility is temperature-dependent. All experiments should be conducted in a tightly controlled

temperature environment (e.g., 25.0 ± 0.5 °C). Reporting the temperature at which the

measurement was made is mandatory for the data to be meaningful.

Solid-State Characterization (Trustworthiness)
The crystal form (polymorph) of the solid material can significantly impact its measured

solubility. It is best practice to analyze the starting material and the residual solid after the

experiment by a technique like X-Ray Powder Diffraction (XRPD) to ensure that no polymorphic

transformation or solvation has occurred during the equilibration period. This step is a hallmark

of a self-validating system.

Data Interpretation and Application
The quantitative data generated should be tabulated clearly. While specific experimental data

for Ethyl 4-Methyloxazole-5-Carboxylate is not publicly available, a typical output would be

structured as follows for comparative analysis.

Illustrative Solubility Data Table for Ethyl 4-Methyloxazole-5-Carboxylate at 25°C
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Solvent
Solubility
Classification

Solubility (mg/mL) Solubility (M)

DMSO Very Soluble > 100 (Hypothetical) > 0.64 (Hypothetical)

Methanol Freely Soluble 35-100 (Hypothetical)
0.23 - 0.64

(Hypothetical)

Acetonitrile Soluble 10-33 (Hypothetical)
0.06 - 0.21

(Hypothetical)

Ethyl Acetate Sparingly Soluble 1-10 (Hypothetical)
0.006 - 0.06

(Hypothetical)

Toluene Slightly Soluble 0.1-1 (Hypothetical)
0.0006 - 0.006

(Hypothetical)

Heptane Very Slightly Soluble < 0.1 (Hypothetical)
< 0.0006

(Hypothetical)

Note: The quantitative values above are illustrative examples to demonstrate data presentation

and are not actual experimental results.

Applications in Drug Development:

Process Chemistry: High solubility in a reaction solvent is required for efficient synthesis,

while low solubility in an anti-solvent is necessary for effective crystallization and purification.

Pre-formulation: Solubility data guides the selection of vehicles for preclinical toxicology

studies and informs the feasibility of different formulation strategies (e.g., solutions,

suspensions).

Discovery Screening: In early discovery, solubility data helps triage compounds, flagging

those with poor properties that are likely to fail later in development.[6]

Conclusion
While a definitive, public database on the solubility of Ethyl 4-Methyloxazole-5-Carboxylate in

a wide array of organic solvents is lacking, this guide provides the complete theoretical and
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practical framework for its determination. By understanding the physicochemical properties of

the molecule and applying robust, validated methodologies like the shake-flask method,

researchers can generate the high-quality data essential for making informed decisions in their

synthetic, medicinal, and pharmaceutical development programs. Adherence to best practices

in experimental design, including careful solvent selection, temperature control, and solid-state

analysis, will ensure the integrity and value of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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